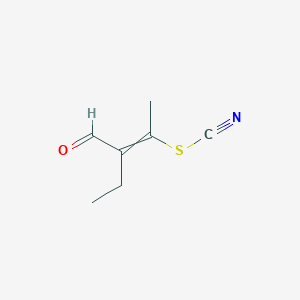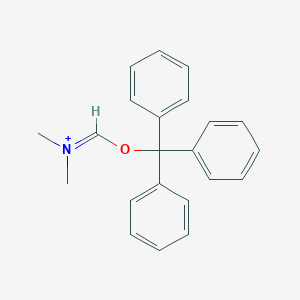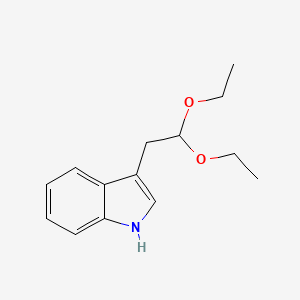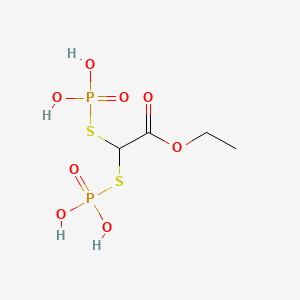
Acetic acid, bis(phosphonothio)-, 1-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bis(phosphonothio)-, 1-ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by the presence of phosphonothio groups, which are derivatives of phosphonic acid where sulfur replaces one of the oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esters, including acetic acid, bis(phosphonothio)-, 1-ethyl ester, are typically synthesized through the esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve acetic acid and an alcohol containing the phosphonothio group. The catalyst commonly used is concentrated sulfuric acid, which facilitates the removal of water and drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of esters often involves the use of acid chlorides or anhydrides instead of carboxylic acids. This method is more efficient and yields higher quantities of the desired ester. The reaction conditions typically include the use of a base to neutralize the by-products and maintain the reaction environment .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, bis(phosphonothio)-, 1-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its constituent carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The alkoxy group in the ester can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, bis(phosphonothio)-, 1-ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, bis(phosphonothio)-, 1-ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield the carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the addition of hydride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the phosphonothio groups.
Ethyl butyrate: Another ester with a different alkyl group but similar reactivity.
Dimethyl phosphite: Contains phosphonic acid derivatives but lacks the ester functionality.
Uniqueness
Acetic acid, bis(phosphonothio)-, 1-ethyl ester is unique due to the presence of phosphonothio groups, which impart distinct chemical properties and reactivity. These groups can participate in unique substitution reactions and provide additional sites for chemical modification .
Propriétés
Numéro CAS |
93676-14-3 |
|---|---|
Formule moléculaire |
C4H10O8P2S2 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
(2-ethoxy-2-oxo-1-phosphonosulfanylethyl)sulfanylphosphonic acid |
InChI |
InChI=1S/C4H10O8P2S2/c1-2-12-3(5)4(15-13(6,7)8)16-14(9,10)11/h4H,2H2,1H3,(H2,6,7,8)(H2,9,10,11) |
Clé InChI |
QNDDQGLAGZHHJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(SP(=O)(O)O)SP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


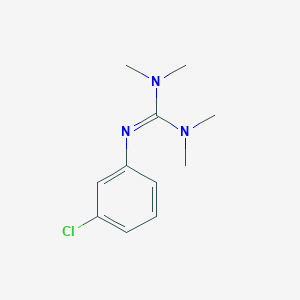
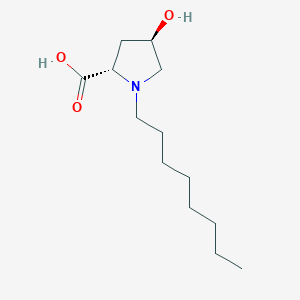
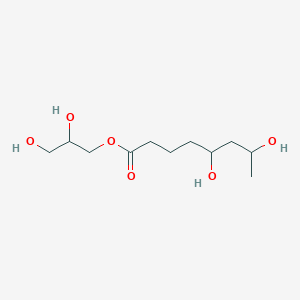
![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
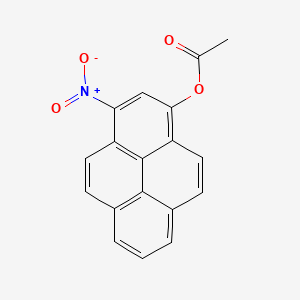
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
